3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Coupling with the benzamide moiety: The oxadiazole derivative is then coupled with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The oxadiazole ring can be reduced to a hydrazine derivative using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 3-hydroxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide.
Reduction: Formation of 3-methoxy-N-[4-(3-phenylhydrazine)phenyl]benzamide.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets in the cell. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: Similar structure but lacks the methoxy and benzamide groups.
3-methoxy-N-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of both the methoxy and benzamide groups, which can enhance its biological activity and specificity. The oxadiazole ring also contributes to its stability and ability to interact with various biological targets.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
3-methoxy-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-27-19-9-5-8-17(14-19)21(26)23-18-12-10-16(11-13-18)22-24-20(25-28-22)15-6-3-2-4-7-15/h2-14H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOITAVXFHJGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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